Pseudoprotogracillin
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Overview
Description
Pseudoprotogracillin is a steroidal saponin isolated from species of the Dioscoreae family . It is known for its complex molecular structure and significant biological activities. The compound has a molecular weight of 1047.18 and a chemical formula of C₅₁H₈₂O₂₂ .
Mechanism of Action
Target of Action
Pseudoprotogracillin is a steroidal saponin isolated from Dioscoreae species The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Steroidal saponins are known to influence various cellular processes, which may include signal transduction pathways, ion transport, and cell proliferation .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for determining its bioavailability and therapeutic potential .
Result of Action
As a steroidal saponin, it may exert its effects by interacting with cell membranes, potentially influencing cell signaling and other cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of steroidal saponins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudoprotogracillin can be extracted using natural deep eutectic solvents (NADESs). A study demonstrated that a NADES composed of a 1:1 molar ratio of choline chloride and malonic acid showed the best extraction efficiency . The optimal extraction conditions include an extraction time of 23.5 minutes, a liquid-solid ratio of 57.5 mL/g, and a water content of 54% .
Industrial Production Methods: The industrial production of this compound involves the extraction from Dioscoreae species using environmentally friendly solvents like NADESs. The extracted saponins are then purified using macroporous resin with a recovery yield between 67.27% and 79.90% .
Chemical Reactions Analysis
Types of Reactions: Pseudoprotogracillin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Pseudoprotogracillin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Pseudoprotogracillin is unique among steroidal saponins due to its specific molecular structure and biological activities. Similar compounds include:
- Dioscin
- Gracillin
- Pseudoprotodioscin
- Protodioscin
- Protogracillin
These compounds share structural similarities but differ in their specific biological activities and applications. This compound stands out for its unique extraction efficiency and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O22/c1-20(19-65-46-41(62)39(60)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-42(63)38(59)34(55)22(3)66-47)44(37(58)32(18-54)71-49)72-48-43(64)40(61)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZLXJWNXMGDGS-CRPAHPMISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Pseudoprotogracillin in the context of this research?
A1: The research focuses on identifying and quantifying chemical compounds in Dioscorea septemloba Thunb. (DST) for quality control purposes. this compound is among the six compounds identified and selected as a quantitative marker for evaluating the quality of DST from different habitats []. This suggests that the presence and concentration of this compound can potentially serve as an indicator of the quality and perhaps even the origin of DST samples.
Q2: Can you tell me more about the analytical methods used to quantify this compound in DST?
A2: The researchers employed a combination of advanced analytical techniques. Initially, they used offline two-dimensional liquid chromatography-mass spectrometry (2D LC-MS) with hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) to separate and characterize the compounds in DST []. For accurate quantification of this compound, they utilized ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) []. This method allowed for targeted analysis of this compound alongside other selected markers, providing valuable data for quality control assessment.
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